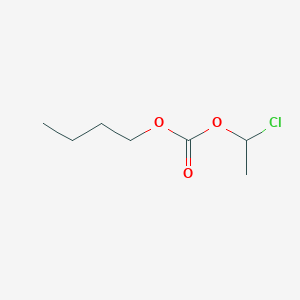

Butyl 1-chloroethyl carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Ionic Liquids and Green Chemistry

Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, demonstrate the nuanced perspective required when considering "green" solvents. Their decomposition products and the need for careful evaluation of their environmental and health impacts highlight the complexity of designing sustainable chemical processes (Swatloski, Holbrey, & Rogers, 2003)[https://consensus.app/papers/liquids-always-hydrolysis-1butyl3methylimidazolium-swatloski/de8d69a738bd520ba3a55907bebd354d/?utm_source=chatgpt].

Microwave-Assisted Synthesis

The optimized microwave-assisted synthesis of methylcarbonate salts, including reactions involving compounds like 1-butylpyrrolidine, demonstrates a method for preparing ionic liquid precursors efficiently. This technique reduces reaction times and avoids undesirable by-products, illustrating the potential for high-efficiency synthesis in related chemical domains (Holbrey, Rogers, Shukla, & Wilfred, 2010)[https://consensus.app/papers/optimised-synthesis-methylcarbonate-salts-methodology-holbrey/19a6c13dfc8b58c5b10b17a4b6c283e4/?utm_source=chatgpt].

Carbon Dioxide Utilization

Research into the utilization of carbon dioxide for producing cyclic carbonates showcases the potential of imidazolium-based ionic liquids as catalysts. This approach not only provides a method for converting CO2 into valuable products but also emphasizes the importance of catalyst structure and reaction parameters in achieving high conversion rates and selectivities (Girard et al., 2014)[https://consensus.app/papers/insights-system-composed-liquids-fixation-carbon-dioxide-girard/de4dd9b2be8855d59715cdcdf27a03fd/?utm_source=chatgpt].

Biocatalysis for Chemical Production

The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable feedstocks marks a significant advancement in biocatalysis. This approach leverages systems biology and genetic engineering to create pathways for producing non-natural chemicals, offering a sustainable alternative to traditional petrochemical processes (Yim et al., 2011)[https://consensus.app/papers/metabolic-engineering-escherichia-coli-production-yim/feb8476691b759f99c5fac60356dbacd/?utm_source=chatgpt].

Catalytic Synthesis of Carbamate Esters

The use of 1-butyl-3-methylimidazolium hydrogen carbonate as a carboxylating agent for converting amines into carbamate esters highlights a catalytic application relevant to pharmaceutical synthesis and materials science. This method presents a versatile approach to functionalizing amines, with the nature of the amine and alkylating agent influencing yields (D. Nicola, Arcadi, & Rossi, 2016)[https://consensus.app/papers/bmim-hco3-liquid-carboxylating-properties-synthesis-nicola/29ab9b693c1f5b02a6b52d77c8ffaed1/?utm_source=chatgpt].

作用機序

Target of Action

Similar compounds have been used as collectors in the flotation process of mineral ores .

Mode of Action

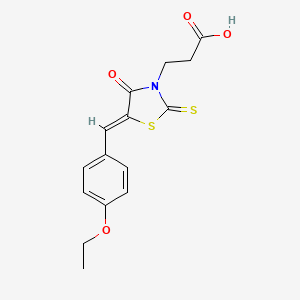

A related compound, o-butyl s-(1-chloroethyl)carbonodithioate, was designed to interact with mineral surfaces in the flotation process . The interaction energy between the reagent and the mineral surface was calculated using density functional theory (DFT) .

Pharmacokinetics

The compound has a molecular weight of 18063 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to interact with mineral surfaces, influencing their flotation behavior .

特性

IUPAC Name |

butyl 1-chloroethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-3-4-5-10-7(9)11-6(2)8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYMQHLFDVPFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2964276.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)

![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)